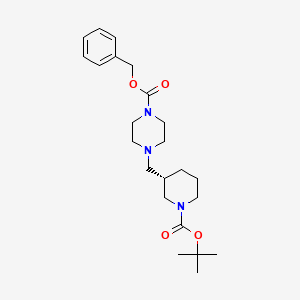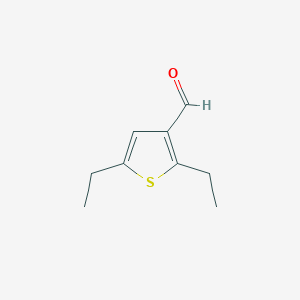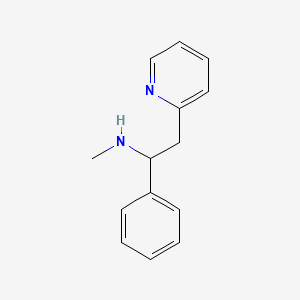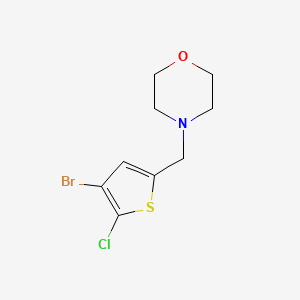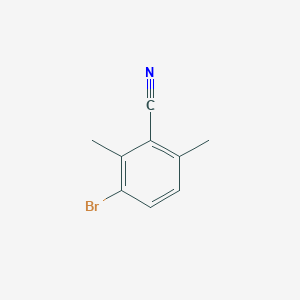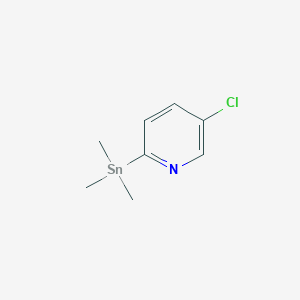
5-Chloro-2-(trimethylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a trimethylstannanyl group at the 2-position and a chlorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylstannyl)pyridine typically involves the reaction of 2-chloropyridine with trimethyltin chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannanyl-pyridine bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions
5-Chloro-2-(trimethylstannyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The trimethylstannanyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Stille Coupling: This reaction involves the use of palladium catalysts and is often conducted in the presence of a base, such as cesium carbonate, in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Stille coupling with an aryl halide would produce a biaryl compound.
科学研究应用
5-Chloro-2-(trimethylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: The compound can be used in the preparation of organometallic polymers and materials with unique electronic properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
作用机制
The mechanism of action of 5-Chloro-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing chlorine atom and the electron-donating trimethylstannanyl group. This dual activation facilitates nucleophilic substitution and coupling reactions by stabilizing reaction intermediates and transition states .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog without the stannanyl group, commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
2-Trimethylstannanyl-pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions but still useful in coupling reactions.
Uniqueness
5-Chloro-2-(trimethylstannyl)pyridine is unique due to the presence of both the trimethylstannanyl and chlorine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of complex organic molecules and materials.
属性
分子式 |
C8H12ClNSn |
|---|---|
分子量 |
276.35 g/mol |
IUPAC 名称 |
(5-chloropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3ClN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |
InChI 键 |
MOXPZHRWZDWGLZ-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
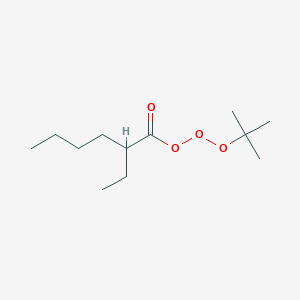
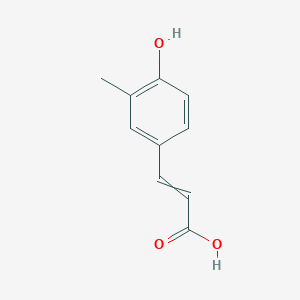

![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine](/img/structure/B8290502.png)
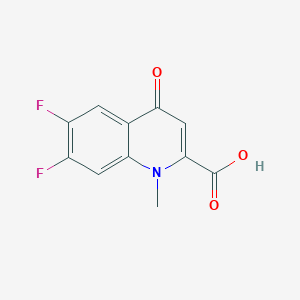
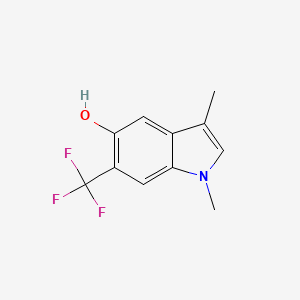

![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)
